This compound falls under the category of cyclopropane derivatives and is classified as an aromatic carboxylic acid. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid typically involves several key steps:
The methods can vary, but they generally exploit the reactivity of the cyclopropane ring and the electrophilic nature of the carboxylic acid group.
The molecular structure of 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid can be described as follows:
InChI=1S/C10H11NO2/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8;/h1-2,5,7H,3-4,6H2,(H,12,13);1H
C1CC1(CC2=CN=CC=C2)C(=O)O
The compound features a cyclopropane ring bonded to a pyridine ring at the 3-position, which influences its chemical reactivity and biological activity.
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid can participate in various chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
The mechanism of action for 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid primarily involves its interaction with specific biological targets:
This mechanism underpins its potential use in pharmacology, particularly in developing drugs that target specific pathways.
The physical and chemical properties of 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid include:
These properties make it suitable for various applications in research and industry.
The applications of 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid span several fields:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: